2-(4-methylpyrazol-1-yl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]ethanamine
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Overview
Description
2-(4-methylpyrazol-1-yl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]ethanamine is a synthetic organic compound featuring two pyrazole rings Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylpyrazol-1-yl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]ethanamine typically involves the following steps:
Formation of 4-methylpyrazole: This can be achieved by the cyclization of hydrazine with 2-butanone under acidic conditions.
Alkylation: The 4-methylpyrazole is then alkylated using a suitable alkyl halide, such as bromoethane, in the presence of a base like potassium carbonate.
Coupling Reaction: The alkylated product is coupled with 5-methyl-1H-pyrazole-4-carbaldehyde using a reductive amination process. This involves the use of a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and reagent addition) is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole rings. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the nitrogen atoms in the pyrazole rings, potentially leading to the formation of hydrazine derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazole rings. Halogenating agents like N-bromosuccinimide can be used for such transformations.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: N-bromosuccinimide in carbon tetrachloride, sodium azide in dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of halogenated pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-methylpyrazol-1-yl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]ethanamine is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis and materials science.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its structure allows for interactions with various biological targets, making it a candidate for developing new therapeutic agents, particularly in the treatment of neurological disorders and cancers.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it suitable for use in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-methylpyrazol-1-yl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole rings can engage in hydrogen bonding and π-π stacking interactions, facilitating binding to active sites of enzymes or receptors. This binding can modulate the activity of these targets, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1H-pyrazole-5-methanamine
- 2,4,6-tris(4-methylpyrazol-1-yl)-1,3,5-triazine
- 5-(aminomethyl)-1-methyl-1H-pyrazole
Uniqueness
Compared to these similar compounds, 2-(4-methylpyrazol-1-yl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]ethanamine is unique due to its dual pyrazole structure, which enhances its ability to form stable complexes with metals and interact with biological targets. This dual structure also provides a versatile platform for further functionalization, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
2-(4-methylpyrazol-1-yl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5/c1-9-5-14-16(8-9)4-3-12-6-11-7-13-15-10(11)2/h5,7-8,12H,3-4,6H2,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDAEGGJHPZIBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CCNCC2=C(NN=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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